Product packaging for Benzocaine N-|A-D-Glucoside(Cat. No.:CAS No. 28315-50-6)

Benzocaine N-|A-D-Glucoside

Cat. No.: B602204
CAS No.: 28315-50-6
M. Wt: 327.34
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Description

Contextualization of N-Glycosides in Medicinal Chemistry Research

N-glycosides are a significant class of compounds in which a sugar moiety is linked to an aglycone through a nitrogen atom. bohrium.comfugus-ijsgs.com.ng These structures are fundamental to life, forming the basis of nucleosides, the essential building blocks of DNA and RNA. bohrium.com Beyond their role in nucleic acids, N-glycosylated molecules are of great interest in medicinal chemistry due to their diverse and potent biological activities, which include antiviral, antitumor, and antibacterial properties. bohrium.com The attachment of a sugar to a drug molecule, a process known as glycosylation, can profoundly alter its properties. It has been demonstrated that the carbohydrate residue can be crucial for therapeutic efficacy by improving water solubility, enhancing membrane permeability, and modifying how the compound is transported through biological barriers. biosynth.comresearchgate.net This modification can also influence the molecule's interaction with specific cellular targets like receptors or lectins. biosynth.comgoogle.com

Academic Significance of N-Glucosylation in Small Molecule Derivatization Studies

N-glucosylation, the attachment of a glucose molecule through a nitrogen atom, is a key strategy in small molecule derivatization. This process of creating "glycodrugs" is a robust method to enhance the bioavailability and pharmacokinetic properties of therapeutics. researchgate.net For small molecules, glycosylation serves as a powerful tool to create molecular diversity. researchgate.netgoogle.com By modifying a known bioactive compound with a sugar, researchers can generate novel derivatives with potentially improved characteristics. researchgate.net

The sugar moiety is not merely a passive carrier; it can actively influence the compound's biological activity. researchgate.netgoogle.com This derivatization can lead to a higher bioavailability of the drug, and in some cases, result in a completely different mode of action compared to the original non-glycosylated molecule. biosynth.com The process allows chemists to fine-tune the properties of a parent compound, aiming for better therapeutic outcomes. The study of N-glucosylation is therefore a vital area of academic research, providing insights into structure-activity relationships and enabling the development of new chemotherapeutics. researchgate.netgoogle.com

Historical Overview of Benzocaine (B179285) N-Glucoside Research Trajectory and Evolution

The research trajectory of Benzocaine N-glucoside is situated at the intersection of two key historical developments in organic chemistry. The first was the initial synthesis of N-arylglycosylamines, which was reported by Sorokin in 1888 through the condensation of aniline (B41778) derivatives with sugars. researchgate.netresearchgate.net This pioneering work established a foundational method for creating the N-glycosidic bond with aromatic amines. researchgate.net

Shortly thereafter, in 1890, the German chemist Eduard Ritsert synthesized ethyl p-aminobenzoate, which was later introduced to the market in 1902 under the name "Anästhesin," now commonly known as Benzocaine. wikipedia.org The local anesthetic effect of this new compound was confirmed in the same year it was synthesized. nih.gov

With the foundational methods for both the aglycone (Benzocaine) and the N-glycosylation of aromatic amines established, subsequent research logically explored the combination of these two areas. Studies were undertaken on the N-glycosylation of Benzocaine's parent acid, p-aminobenzoic acid (PABA). Researchers like Kublashvili reacted D-glucose with p-aminobenzoic acid, successfully producing a mixture of α- and β-anomers of N-glucosyl-p-aminobenzoic acid. researchgate.net This demonstrated that the core structure could be readily glycosylated. The synthesis of the ethyl ester derivative, Benzocaine N-β-D-Glucoside (CAS 28315-50-6), followed as a logical extension of this work, creating a direct glycoside of the anesthetic. While the exact date of its first synthesis is not prominent in historical literature, its existence is well-documented in chemical catalogs. nih.govsynchemia.com Early methods for these syntheses typically involved condensation in a protic solvent with an acid catalyst. researchgate.netresearchgate.net

Current Research Gaps and Future Directions in N-Glucoside Chemistry

Despite a long history, significant challenges and research gaps remain in the field of N-glucoside chemistry. A primary challenge is achieving high stereoselectivity during synthesis. doi.org Controlling the configuration at the anomeric carbon to selectively produce one stereoisomer (e.g., the β-anomer) is often difficult with traditional methods. researchgate.net

Current research is actively exploring new synthetic strategies to overcome these limitations. Radical-based approaches, including photoredox catalysis, have emerged as a promising alternative to traditional acid-promoted N-glycosylation. These modern techniques can offer advantages such as compatibility with a wider range of substrates and improved selectivity.

A notable gap exists in the comprehensive biological evaluation of many older, known N-glucosides like Benzocaine N-glucoside. While often listed as a derivative or impurity synchemia.com, detailed studies on its specific biological activities and potential applications are sparse in academic literature. Future research should focus on a full characterization of such compounds using modern analytical methods and systematic biological screening to uncover their full potential. Furthermore, there is a continuous need to develop more efficient, scalable, and environmentally friendly ("green") synthesis protocols for N-glucosides to support their application in medicinal chemistry and drug discovery. jsynthchem.com

Data Tables

Table 1: Overview of N-Glycosylation Methods

Method Description Common Reagents/Conditions Key Challenges
Classical Condensation Direct reaction between an amine and an unprotected sugar. Protic solvent (e.g., ethanol/water), acid catalyst (e.g., acetic acid). researchgate.net Often produces a mixture of anomers (α and β), potential for side reactions like Amadori rearrangement. researchgate.netdoi.org
Koenigs-Knorr Method Reaction of a glycosyl halide (e.g., acetobromo-α-d-glucose) with an aglycone. Silver or mercury salts as promoters. Use of stoichiometric heavy metal promoters, requires protection/deprotection steps.
Imidate-Based Glycosylation Uses glycosyl trichloroacetimidates as activated sugar donors. Catalytic amount of a Lewis acid (e.g., TMSOTf, BF3·OEt2). Sensitivity to moisture, optimization of catalyst and conditions required for high stereoselectivity.

| Radical-Mediated Glycosylation | Forms the N-glycosidic bond via a glycosyl radical intermediate. | Photoredox catalysts, radical initiators. | Newer methodology, mechanism and substrate scope are areas of active research. |

Table 2: List of Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
Benzocaine N-β-D-Glucoside Ethyl 4-(β-D-glucopyranosylamino)benzoate; N-Glucoanesthesin C₁₅H₂₁NO₇
Benzocaine Ethyl p-aminobenzoate; Anästhesin C₉H₁₁NO₂
p-Aminobenzoic acid PABA; 4-Aminobenzoic acid C₇H₇NO₂
D-Glucose C₆H₁₂O₆
Aniline C₆H₇N
Acetic Acid C₂H₄O₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO7 B602204 Benzocaine N-|A-D-Glucoside CAS No. 28315-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAPVFREJJKCA-OONHEIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747088
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-50-6
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control for Benzocaine N α/β D Glucosides

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to catalyze glycosylation reactions under mild conditions, often minimizing the need for extensive protecting group strategies common in chemical synthesis.

Glycosyltransferase-Mediated Glucosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. mdpi.com In the context of Benzocaine (B179285) N-Glucoside synthesis, GTs that recognize aromatic amines as acceptor substrates are of particular interest.

One notable example involves the use of a promiscuous N-glycosyltransferase, YdhE, from Bacillus lichenformis. While direct glucosylation of benzocaine using this enzyme is not explicitly detailed in the available literature, a study on its analogue, butyl-4-aminobenzoate, provides significant insights. In an in vivo system using Corynebacterium glutamicum to express YdhE, nearly complete conversion of butyl-4-aminobenzoate to its corresponding N-glucoside was achieved. mdpi.com The study highlights the potential of such systems for the efficient production of N-aryl glucosides. The process involved optimizing various parameters to maximize yield, demonstrating the feasibility of whole-cell biocatalysis for these transformations. mdpi.com

Table 1: In Vivo N-Glucosylation of Butyl-4-aminobenzoate using YdhE mdpi.com

Parameter Condition Result
Enzyme YdhE from Bacillus lichenformis High conversion rate
Host System Corynebacterium glutamicum Efficient in vivo glucosylation
Substrate Butyl-4-aminobenzoate (2 mM) ~96% conversion

| Incubation Time | 25 hours | Significant product formation |

This glycosyltransferase-mediated approach offers a promising route for the synthesis of Benzocaine N-Glucosides, given the structural similarity of the acceptor molecules.

Biocatalytic Transformations for Anomeric Specificity

The control of anomeric stereochemistry (the formation of either α or β isomers) is a critical aspect of glycoside synthesis. Glycosyltransferases are classified as either inverting or retaining enzymes based on the stereochemical outcome of the reaction relative to the donor sugar. beilstein-journals.org Inverting GTs typically employ an SN2-like mechanism, resulting in a product with the opposite anomeric configuration to the donor. beilstein-journals.org

A fascinating case of anomeric specificity is observed with the glycosyltransferase Sace_3599 from Saccharopolyspora erythraea. This enzyme exhibits both N- and O-glycosylating activity and, in biotransformation experiments with 1,4-diaminoanthraquinone, produced both N-α-glucosyl and N-β-glucosyl derivatives. mdpi.com However, when the purified enzyme was used in in vitro assays with UDP-α-D-glucose as the sugar donor, it stereoselectively produced only the N-β-glucosylated product. mdpi.com This suggests that the enzyme itself is an inverting glycosyltransferase, and the formation of the α-anomer in the in vivo system might be due to the presence of other enzymes, such as an epimerase, in the host organism. mdpi.com This highlights the complexity of controlling anomeric outcomes in whole-cell systems and the importance of in vitro characterization of the biocatalyst.

Another example is the bifunctional UGT72B1 from Arabidopsis thaliana, which catalyzes glucosylation with inversion of the anomeric configuration to generate β-D-glucosides. pnas.org The stereospecificity of these enzymes is a key advantage for producing anomerically pure N-glucosides.

Enzyme Engineering Strategies for Enhanced Glucoside Production

Enzyme engineering techniques, including rational design and directed evolution, offer powerful tools to improve the catalytic efficiency, stability, and substrate specificity of glycosyltransferases for industrial applications. nih.govub.edu By modifying the active site of an enzyme, it is possible to tailor its properties for a specific synthetic purpose. royalsocietypublishing.org

For instance, the bifunctional O- and N-glucosyltransferase UGT72B1 from Arabidopsis thaliana has been a subject of protein engineering. This enzyme naturally glucosylated 3,4-dichloroaniline (B118046) (DCA). pnas.org Structural and functional studies revealed that a specific histidine residue (His-19) in the active site is crucial for its N-glycosyltransferase (NGT) activity. By creating a variant where this histidine was replaced with glutamine (H19Q), researchers could modulate its activity. pnas.org This type of rational mutagenesis, guided by structural insights, demonstrates the potential to enhance the production of specific N-glucosides or even alter the substrate scope of an enzyme to accept molecules like benzocaine more readily.

Furthermore, engineering glycosidases, which normally break down glycosidic bonds, into "glycosynthases" can create efficient catalysts for forming these bonds with high yields. mdpi.com This is achieved by mutating the catalytic nucleophile, rendering the enzyme hydrolytically inactive but capable of synthesizing glycosides from activated sugar donors. mdpi.com Such strategies could be applied to develop novel biocatalysts for the production of Benzocaine N-Glucosides.

Chemical Synthesis Pathways

Traditional chemical synthesis provides a versatile alternative to enzymatic methods, offering broad substrate scope and scalability. However, it often requires multi-step sequences involving the use of protecting groups to achieve the desired regioselectivity and stereoselectivity.

Direct N-Glycosylation Strategies (e.g., Koenigs-Knorr, Modified Koenigs-Knorr)

The Koenigs-Knorr reaction, first reported in 1901, is a classical method for glycosidic bond formation. cdnsciencepub.com It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol or, in this case, an amine, in the presence of a promoter, traditionally a silver or mercury salt. ub.edu

The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the protecting group at the C2 position of the glycosyl donor. ub.edu A participating group, such as an acetyl or benzoyl ester, at C2 can lead to the formation of a dioxolanium ion intermediate. This intermediate shields one face of the anomeric carbon, directing the incoming nucleophile (the amine of benzocaine) to attack from the opposite face, resulting in a 1,2-trans glycosidic linkage (the β-anomer for glucose). ub.edu

Modifications to the classical Koenigs-Knorr conditions have been developed to improve yields and stereoselectivity. For example, the use of catalytic trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with silver(I) oxide has been shown to greatly accelerate the reaction under mild, practically neutral conditions. researchgate.net

Table 2: Key Factors in Koenigs-Knorr N-Glycosylation

Factor Influence on Reaction Example
Promoter Activates the glycosyl halide Silver(I) carbonate, Silver(I) oxide, TMSOTf cdnsciencepub.comresearchgate.net
C2-Protecting Group Directs stereochemistry (anchimeric assistance) Acetyl, Benzoyl (for β-selectivity) ub.edu
Solvent Can influence reaction rate and selectivity Dichloromethane (B109758), Acetonitrile (B52724) researchgate.netnih.gov

| Nucleophile | Reactivity of the amine | Aromatic amines like benzocaine |

A recent development for stereoselective N-glycoconjugation involves the incorporation of CO2 to form a carbamate (B1207046) anion from the amine. This anion then acts as the nucleophile in an SN2 reaction with a glycosyl halide. This method has shown that for primary amines, perbenzyl-protected glycosyl α-chlorides give optimal results, yielding exclusively the β-anomer. beilstein-journals.org

Protecting Group Chemistry in Carbohydrate-Amine Conjugation

The use of protecting groups is fundamental to chemical glycosylation to prevent unwanted side reactions at the numerous hydroxyl groups of the carbohydrate and to direct the stereochemical outcome. royalsocietypublishing.org In the synthesis of Benzocaine N-Glucosides, both the glucose donor and the benzocaine acceptor may require protection.

For the glucose donor, hydroxyl groups are typically protected as esters (e.g., acetate (B1210297), benzoate) or ethers (e.g., benzyl). As mentioned, C2-acyl groups like acetate are crucial for ensuring β-selectivity in Koenigs-Knorr type reactions through neighboring group participation. ub.edu In contrast, non-participating groups like benzyl (B1604629) ethers at C2 can lead to mixtures of α and β anomers. ub.edu

The amine group of benzocaine is the target for glycosylation, so it remains unprotected. However, the carboxylic acid function of benzocaine is typically present as an ethyl ester, which is generally stable under glycosylation conditions.

One study on the synthesis of N-glycosyl amines from 4,6-O-benzylidene-D-glucopyranose and various substituted aromatic amines found that only the β-anomeric form was produced. manchester.ac.uk This demonstrates how a specific protecting group on the sugar (the benzylidene acetal) can influence the stereochemical outcome of the N-glycosylation of aromatic amines. The final step in such a synthesis would involve the removal of all protecting groups (e.g., by hydrolysis for esters or hydrogenolysis for benzyl ethers) to yield the final Benzocaine N-α/β-D-Glucoside.

Table 3: List of Compounds

Compound Name
Benzocaine N-α-D-Glucoside
Benzocaine N-β-D-Glucoside
Benzocaine
D-Glucose
Butyl-4-aminobenzoate
Butyl-4-aminobenzoate N-glucoside
1,4-diaminoanthraquinone
N-α-glucosyl-1,4-diaminoanthraquinone
N-β-glucosyl-1,4-diaminoanthraquinone
3,4-dichloroaniline
UDP-α-D-glucose
Acetobromoglucose
Silver(I) carbonate
Silver(I) oxide
Trimethylsilyl trifluoromethanesulfonate

Solid-Phase Synthesis Techniques for Benzocaine N-Glucosides

Solid-phase organic synthesis (SPOS) presents a powerful platform for the construction of complex molecules like glycodrugs by anchoring a starting material to an insoluble polymer support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing, and allows for the potential automation of the synthetic process.

While specific literature detailing the solid-phase synthesis of Benzocaine N-glucosides is not abundant, the general principles for N-glycoside formation on a solid support can be applied. The strategy typically involves one of two approaches: either the glycosyl donor (the glucose moiety) or the aglycone (benzocaine) is attached to the solid support.

In a potential scheme, p-aminobenzoic acid could be anchored to a resin, followed by esterification to form the ethyl ester, and subsequent N-glycosylation with an activated glucose donor. Alternatively, a protected glucose derivative could be attached to the support, followed by reaction with benzocaine and subsequent cleavage from the resin. The choice of resin, linker, and cleavage conditions is critical to ensure the stability of the desired N-glycosidic bond while allowing for efficient release of the final product.

Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of Benzocaine N-glucosides. smolecule.com Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the nature and stoichiometry of the catalyst. For instance, temperature increases can significantly enhance reaction rates, but may also lead to the formation of undesired by-products. researchgate.net

In recent years, the principles of green chemistry have been increasingly integrated into pharmaceutical synthesis to create more sustainable and environmentally benign processes. jsynthchem.comcore.ac.uk These principles aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. core.ac.uk The synthesis of benzocaine analogues has been explored using greener approaches, such as employing natural deep eutectic solvents (NADES) as both the reaction medium and catalyst, offering advantages like biodegradability, low cost, and high thermal stability. jsynthchem.com Such methods provide an attractive alternative to traditional volatile organic solvents. jsynthchem.com

Other green chemistry strategies applicable to the synthesis of Benzocaine N-glucosides include solvent-free reactions, the use of microwave irradiation as an alternative energy source to reduce reaction times, and biocatalysis. core.ac.uknih.gov

Table 1: Green Chemistry Approaches in Synthesis
Green Chemistry PrincipleApplication in SynthesisPotential AdvantageReference
Alternative SolventsUse of Natural Deep Eutectic Solvents (NADES) like urea-choline chloride instead of traditional organic solvents.Biodegradable, low toxicity, low vapor pressure, and often derived from renewable resources. jsynthchem.com
Solvent-Free ConditionsConducting reactions by grinding reactants together or heating a mixture of neat reactants.Eliminates solvent waste, reduces environmental impact, and can simplify product work-up. core.ac.uk
Alternative Energy SourcesEmploying microwave irradiation to heat the reaction mixture.Drastically reduces reaction times, increases yields, and improves energy efficiency compared to conventional heating. core.ac.uknih.gov
CatalysisUsing biocatalysts (enzymes) or green catalysts that are recyclable and non-toxic.High selectivity, mild reaction conditions, and reduced generation of hazardous waste. ejcmpr.comkakatiya.ac.in

Stereochemical Control and Anomeric Ratio Determination in Benzocaine N-α/β-D-Glucoside Synthesis

The formation of the N-glycosidic bond between benzocaine and D-glucose creates a new chiral center at the anomeric carbon (C-1) of the glucose ring. This results in the formation of two possible stereoisomers, known as anomers, designated as alpha (α) and beta (β). creative-proteomics.com Controlling the stereochemical outcome to selectively produce one anomer over the other is a significant challenge in glycoside synthesis. nih.gov

The determination of the anomeric configuration (α or β) and the ratio of the two anomers in the product mixture is crucial. The primary analytical technique for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR. creative-proteomics.com The anomeric proton (the hydrogen atom attached to the anomeric carbon) of the α and β anomers exhibits distinct chemical shifts and coupling constants (³J(H1,H2)). nih.gov Typically, the anomeric proton of α-glycosides resonates at a lower field (higher ppm value) compared to the corresponding β-glycoside. creative-proteomics.com Furthermore, the coupling constant for a trans-diaxial relationship between H-1 and H-2 in β-glucosides is larger (typically 8-10 Hz) than the axial-equatorial coupling in α-glucosides (typically 3-4 Hz). nih.gov

Table 2: Typical ¹H-NMR Parameters for Anomeric Proton Determination in Glucosides
AnomerTypical Chemical Shift (δ)Typical Coupling Constant (³J(H1,H2))Reference
α-anomer~4.8 - 5.9 ppm~3-4 Hz creative-proteomics.comnih.gov
β-anomer~4.3 - 4.7 ppm~8-10 Hz creative-proteomics.comnih.gov

Factors Influencing α/β Selectivity (e.g., solvent effects, catalyst type, protecting group effects)

The ratio of α to β anomers formed during N-glycosylation is governed by a complex interplay of several factors that influence the reaction mechanism. The glycosylation reaction mechanism is often described as a continuum between a dissociative Sₙ1-type pathway and an associative Sₙ2-type pathway. nih.gov

Reaction Mechanism : An Sₙ1-like mechanism proceeds through a planar, resonance-stabilized oxocarbenium ion intermediate. Nucleophilic attack by the amine (benzocaine) can occur from either the α- or β-face, often leading to a mixture of anomers. The final product ratio may be thermodynamically controlled, favoring the more stable α-anomer due to the anomeric effect. nih.gov In contrast, an Sₙ2-like mechanism involves a direct backside attack by the nucleophile on the glycosyl donor, resulting in an inversion of stereochemistry at the anomeric center. For example, an α-linked leaving group would predominantly yield a β-N-glucoside. nih.gov

Solvent Effects : The polarity and coordinating ability of the solvent can influence the reaction pathway. Polar, coordinating solvents can stabilize the charged oxocarbenium ion intermediate, favoring an Sₙ1-type mechanism. Non-polar solvents may favor a more concerted Sₙ2-like pathway.

Catalyst Type : Lewis acids are commonly used to activate the glycosyl donor (e.g., a glycosyl halide or acetate). The nature of the Lewis acid can dictate the extent to which the leaving group is ionized, thereby pushing the reaction towards either an Sₙ1 or Sₙ2 pathway.

Protecting Group Effects : Protecting groups on the sugar ring, particularly at the C-2 position, can have a profound impact on stereoselectivity. A participating group at C-2 (such as an acetyl or benzoyl group) can form a cyclic intermediate (e.g., an oxazolinium ion) after the departure of the leaving group. This intermediate shields the α-face of the sugar, forcing the incoming nucleophile (benzocaine) to attack from the β-face, leading to the exclusive or predominant formation of the β-anomer (a 1,2-trans product). This phenomenon is known as neighboring group participation. nih.gov

Application of Chiral Auxiliaries in N-Glucosylation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of modern asymmetric synthesis. nih.gov

In the context of Benzocaine N-glucosylation, a chiral auxiliary could theoretically be attached to either the benzocaine molecule or the glucose donor to induce facial selectivity during the crucial bond-forming step. nih.gov For example, a chiral auxiliary attached to the nitrogen of benzocaine would create a diastereomeric intermediate. The steric and electronic properties of the auxiliary would then direct the approach of the activated glucose molecule to one face of the nitrogen nucleophile over the other, leading to a diastereoselective synthesis of the N-glucoside.

While the use of well-known auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam is widespread in asymmetric synthesis for creating C-C or C-N bonds, their specific application for the N-glycosylation of benzocaine is not prominently documented in the reviewed literature. wikipedia.org Nevertheless, the principle remains a viable, albeit synthetically demanding, strategy for achieving high stereocontrol in the synthesis of single-anomer Benzocaine N-glucosides.

Advanced Spectroscopic and Structural Elucidation of Benzocaine N α/β D Glucosides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For Benzocaine (B179285) N-D-Glucosides, a suite of 1D and 2D NMR experiments provides comprehensive information about the atomic arrangement and spatial orientation.

The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

1D NMR (¹H, ¹³C, and DEPT): The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. Key signals include those from the aromatic ring of the benzocaine moiety, the ethyl ester group, and the protons of the glucose unit. The anomeric proton (H-1') is particularly important and typically resonates in a distinct region. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments which differentiate between CH, CH₂, and CH₃ groups, provides the chemical shifts for all carbon atoms.

2D NMR: These experiments reveal correlations between nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment maps the connectivity of protons that are coupled to each other, typically on adjacent carbons. It is used to trace the proton spin systems within the glucose ring and the ethyl group of the benzocaine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a clear assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It provides definitive evidence for the connection between the benzocaine and glucose moieties by showing a correlation between the anomeric proton (H-1') of the glucose and the carbon atom of the benzocaine aglycone attached to the nitrogen. It also confirms the structure of the benzocaine fragment, for example, by showing correlations from the ethyl group protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. It can reveal the spatial orientation of the glucose ring relative to the benzocaine aglycone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzocaine N-β-D-Glucoside (Note: Data is predicted based on known values for benzocaine and general values for N-glucosides. Actual values may vary based on solvent and experimental conditions.)

Benzocaine Moiety ¹H Shift (ppm) ¹³C Shift (ppm) Glucose Moiety ¹H Shift (ppm) ¹³C Shift (ppm)
H-2, H-6~7.8~131H-1' (Anomeric)~4.5-5.2~85-90
H-3, H-5~6.6~113H-2'~3.2-3.5~72-75
-OCH₂CH₃~4.3~61H-3'~3.3-3.6~75-78
-OCH₂CH₃~1.3~14H-4'~3.2-3.5~70-73
C-1-~118H-5'~3.3-3.7~76-79
C-4-~150H-6'a, H-6'b~3.7-3.9~61-63
C=O-~166

The stereochemistry at the anomeric carbon (C-1') is a critical structural feature of glycosides. NMR spectroscopy provides a definitive method for assigning the α and β configurations. The assignment is primarily based on the coupling constant (³JH1,H2) between the anomeric proton (H-1') and the proton on the adjacent carbon (H-2'). nih.gov

β-Anomer: In the β-configuration, both H-1' and H-2' are typically in axial positions in the stable ⁴C₁ chair conformation of the glucose ring. The dihedral angle between them is approximately 180°, resulting in a large coupling constant, typically in the range of 8-10 Hz. nih.gov

α-Anomer: In the α-configuration, H-1' is axial while H-2' is equatorial. The smaller dihedral angle leads to a significantly smaller coupling constant, usually around 2-4 Hz. ipb.pt

Additionally, the chemical shift of the anomeric proton can be indicative, with the α-anomeric proton generally resonating at a lower field (further downfield) than the β-anomeric proton. acs.org

While solution-state NMR reveals the structure of molecules as they tumble freely in a solvent, solid-state NMR provides information on their structure and arrangement in the solid phase. pnas.org This technique is particularly valuable for studying polymorphism (the existence of different crystalline forms) and the details of the supramolecular structure, such as intermolecular hydrogen bonding.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can distinguish between different crystalline forms of Benzocaine N-D-Glucoside, as the subtle differences in crystal packing and molecular conformation lead to distinct chemical shifts. ox.ac.uk Solid-state NMR can, therefore, be used to characterize the specific solid form of the compound and understand the intermolecular interactions that stabilize the crystal lattice. pnas.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like glycosides by generating intact molecular ions in the gas phase. frontiersin.org For Benzocaine N-β-D-Glucoside (Molecular Formula: C₁₅H₂₁NO₇), HRMS-ESI would be used to measure the mass of the protonated molecule, [M+H]⁺, or its sodiated adduct, [M+Na]⁺. biosynth.com The high accuracy of the mass measurement (typically within 5 ppm) allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Table 2: Accurate Mass Data for Benzocaine N-β-D-Glucoside

Ion Formula Calculated Exact Mass (Da) Observed m/z (Predicted)
[M+H]⁺C₁₅H₂₂NO₇⁺328.1391328.1391
[M+Na]⁺C₁₅H₂₁NNaO₇⁺350.1210350.1210

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide detailed structural information. scielo.br

For N-glycosides, the most characteristic fragmentation is the cleavage of the N-glycosidic bond. nih.gov In the case of Benzocaine N-D-Glucoside, this would result in the neutral loss of the glucose moiety (162.0528 Da), leading to the formation of a product ion corresponding to the protonated benzocaine aglycone. scielo.brnih.gov Subsequent fragmentation of the benzocaine ion can also be observed, providing further structural confirmation. phdcentre.com

Table 3: Predicted MS/MS Fragmentation of Benzocaine N-D-Glucoside ([M+H]⁺ Precursor Ion)

Precursor Ion m/z Product Ion m/z Neutral Loss (Da) Identity of Fragment
328.1391166.0863162.0528[Benzocaine + H]⁺ (Aglycone)
166.0863138.055028.0313[Aglycone - C₂H₄]⁺
166.0863120.044446.0419[Aglycone - C₂H₅OH]⁺

This fragmentation pattern, beginning with the characteristic loss of the sugar, provides strong evidence for the glycosidic nature of the compound and confirms the mass of both the aglycone and the sugar moiety.

Isotopic Labeling Strategies for Mechanistic Elucidation in MS

Isotopic labeling coupled with mass spectrometry (MS) is a powerful strategy for unraveling the reaction mechanisms of N-glycoside formation. While direct mechanistic studies on Benzocaine N-glucosides are not prevalent in the literature, the methodology can be inferred from analogous systems involving glycosylation and drug metabolism. The primary goal is to trace the pathways of atoms from reactants to products, confirming bond-forming events and ruling out alternative mechanisms.

A common approach involves synthesizing precursors with heavy isotopes at specific positions. For the synthesis of Benzocaine N-glucosides, a crossover experiment using a mixture of ¹³C-labeled glucose and ¹⁵N-labeled benzocaine would be definitive. The resulting mass shifts in the final product, analyzed by High-Resolution Mass Spectrometry (HRMS), would unambiguously confirm the covalent linkage between the two moieties.

Furthermore, such strategies are crucial for distinguishing between different mechanistic pathways, such as intramolecular rearrangement versus intermolecular transfer. In a study on the formation of glycosyl trichloroacetamide (B1219227) byproducts from trichloroacetimidate (B1259523) donors, a crossover experiment with ¹³C- and ¹⁵N-labeled donors conclusively demonstrated that the products arose from an intermolecular aglycon transfer. acs.org A similar experimental design could be applied to the synthesis of Benzocaine N-glucosides to verify the reaction pathway. For instance, analyzing the products of a reaction containing both ¹⁵N-labeled benzocaine and unlabeled benzocaine could clarify whether the aglycone is transferred between molecules during the reaction.

Isotope labeling is also fundamental in metabolic studies. To study the enzymatic formation or cleavage of these glycosides in vivo or in vitro, stable isotope-labeled compounds are used as tracers. For example, studies on N-linked glycoprotein (B1211001) biosynthesis have utilized peptides containing ¹³C- and ¹⁵N-labeled asparagine to probe the mechanism of oligosaccharyltransferase, the enzyme responsible for N-glycosylation. nih.gov Similarly, the transport of cytokinin N-glucosides in plants has been tracked using ¹³C-labeled molecules. frontiersin.org This approach allows for the differentiation of the administered compound and its metabolites from the endogenous biological matrix.

Labeling Strategy Isotope(s) Application in Benzocaine N-Glucoside Analysis Anticipated Outcome
Mechanistic Crossover¹³C (on glucose), ¹⁵N (on benzocaine)Confirming the direct linkage of glucose to benzocaine during synthesis.Detection of a single product incorporating both heavy isotopes, confirming the expected covalent bond formation.
Intermolecular vs. Intramolecular¹⁵NDifferentiating between reaction pathways by reacting a mixture of ¹⁵N-labeled and unlabeled benzocaine with glucose.MS analysis of the product mixture would reveal the nature of the aglycone transfer.
Metabolic Tracing¹³C, ²H, ¹⁵NQuantifying the formation and breakdown of Benzocaine N-glucosides in biological systems.Labeled glucosides and their metabolites can be distinguished from endogenous compounds by their mass shift in MS. washington.eduresearchgate.net

Vibrational Spectroscopy (Fourier Transform-Infrared, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and intermolecular interactions, such as hydrogen bonding, within a molecule. mt.com The analysis of Benzocaine N-α/β-D-glucosides involves comparing their spectra to that of the parent molecule, benzocaine, to identify changes resulting from the attachment of the glucose moiety.

The FT-IR spectrum of benzocaine is characterized by distinct peaks for the N-H stretching of the primary amine, the C=O stretching of the ester, and various vibrations of the aromatic ring. researchgate.net Upon formation of the N-glucoside, significant spectral changes are expected:

N-H and O-H Region (3500-3200 cm⁻¹): The sharp N-H stretching bands of the benzocaine primary amine are replaced by a broad, complex band. This is due to the formation of a secondary amine (N-H) and the introduction of multiple hydroxyl (O-H) groups from the glucose moiety. The broadening is indicative of extensive intermolecular and intramolecular hydrogen bonding.

C=O Stretching Region (1750-1680 cm⁻¹): The sharp C=O ester stretch, typically seen around 1678 cm⁻¹ in solid benzocaine, may shift in the glucoside. researchgate.net This shift can be influenced by changes in the electronic environment and participation in hydrogen bonding networks.

C-O and C-N Stretching Region (1300-1000 cm⁻¹): This region becomes significantly more complex in the glucoside. It will be dominated by strong C-O stretching vibrations from the pyranose ring and the glycosidic bond, alongside the C-N stretching vibration. nih.govnih.gov These bands are crucial for confirming the presence of the carbohydrate.

Raman spectroscopy offers complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C vibrations of the glucose ring and the aromatic ring of benzocaine will produce distinct signals. mt.comresearchgate.net The symmetry of the molecule influences Raman activity, making it particularly useful for analyzing the skeletal vibrations of the rings.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in Benzocaine Expected Wavenumber (cm⁻¹) in Benzocaine N-Glucoside Comment
Amine/HydroxylN-H / O-H Stretch~3420, 3340 (sharp)3500-3200 (broad)Broadening indicates extensive hydrogen bonding from sugar OH groups and the new N-H bond.
Ester CarbonylC=O Stretch~1678~1680-1695Position may shift due to altered electronic and hydrogen bonding environment.
Aromatic RingC=C Stretch~1600, 1530~1600, 1530Aromatic ring vibrations are expected to be largely preserved but may show minor shifts.
Glycosidic LinkageC-O-C / C-N StretchN/A1200-1000Appearance of strong, complex bands characteristic of carbohydrates and the new C-N bond. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. For Benzocaine N-α/β-D-glucosides, this technique would provide unequivocal proof of the anomeric configuration (α versus β), the precise conformation of both the pyranose and aglycone moieties, and a detailed map of the intermolecular interactions governing the crystal packing.

To date, a published crystal structure for Benzocaine N-glucoside has not been found in the crystallographic databases. However, the application of this technique to related N-aryl glycosides and other glycosidic compounds demonstrates its power. researchgate.netrsc.org

A single-crystal X-ray diffraction analysis of either the α or β anomer of Benzocaine N-glucoside would yield critical structural parameters, including:

Anomeric Configuration: The absolute stereochemistry at the anomeric carbon (C1 of the glucose) would be unambiguously determined, distinguishing the α (axial N-H) from the β (equatorial N-H) anomer.

Pyranose Ring Conformation: The conformation of the six-membered glucose ring, typically a stable chair conformation (e.g., ⁴C₁), would be confirmed.

Torsion Angles: The dihedral angles defining the orientation of the benzocaine aglycone relative to the glucose ring would be precisely measured. This includes the C-C-N-C torsion angle at the glycosidic bond.

Hydrogen Bonding Network: The analysis would reveal the complete network of intermolecular and intramolecular hydrogen bonds involving the amine N-H, the sugar O-H groups, and the ester carbonyl oxygen. These interactions are fundamental to the stability of the crystal lattice.

In the absence of a specific structure for Benzocaine N-glucoside, data from related molecules, such as p-aminobenzoic acid, show how hydrogen bonding between the amino and carboxyl groups dictates the crystal packing. nih.gov It is expected that the multiple hydroxyl groups of the glucose moiety would create a much more complex and extensive hydrogen-bonding network.

Structural Parameter Information Provided by X-ray Crystallography
Compound Identity Ethyl 4-(α/β-D-glucopyranosylamino)benzoate
Crystal System Not yet determined
Space Group Not yet determined
Unit Cell Dimensions (a, b, c, α, β, γ) Not yet determined
Anomeric Configuration Definitive assignment of α or β stereochemistry.
Ring Conformation e.g., ⁴C₁ chair for the glucopyranose ring.
Intermolecular Interactions Detailed mapping of N-H···O and O-H···O hydrogen bonds.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the stereochemistry of chiral molecules in solution, particularly for distinguishing between anomers like the α and β forms of Benzocaine N-glucosides. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The benzocaine portion of the molecule contains a strong chromophore (the ethyl p-aminobenzoate system) which is achiral on its own. When glycosylated, this chromophore is placed in the chiral environment of the glucose molecule. The resulting electronic transitions of the chromophore become chiroptically active, producing a CD signal. The sign and magnitude of this induced Cotton effect are highly sensitive to the stereochemistry of the adjacent chiral centers, most notably the anomeric carbon.

While specific CD spectra for Benzocaine N-glucosides are not available in the literature, studies on structurally similar compounds provide a clear precedent for their use in stereochemical assignment. For a series of glycosides of 3-deoxy-2-aldulosonic acids, it was demonstrated that the α-anomers consistently exhibited a negative Cotton effect for the n→π* transition around 220 nm, whereas the β-anomers showed a positive Cotton effect. rsc.org A similar relationship is expected for Benzocaine N-glucosides, where the electronic transitions of the benzoate (B1203000) chromophore would be perturbed by the stereochemistry of the anomeric center.

Therefore, by synthesizing and analyzing both the α and β anomers, or by comparing the experimental spectrum of an unknown anomer to theoretically calculated spectra, the absolute configuration at the anomeric center can be confidently assigned.

Spectroscopic Technique Principle Application to Benzocaine N-Glucosides Expected Outcome
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Measures the induced Cotton effect of the benzoate chromophore due to the chiral glucose moiety.The sign of the Cotton effect (positive or negative) corresponding to the n→π* or π→π* transitions of the aromatic ring would correlate with the anomeric configuration (α or β). rsc.orgresearchgate.net
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Measures the change in optical rotation across the absorption bands of the chromophore.Provides complementary information to CD, with the shape of the ORD curve (a "plain" or "anomalous" curve) being characteristic of the stereochemistry.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Characterization and Decomposition Pathways

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the material properties of Benzocaine N-glucosides, including their thermal stability, melting behavior, and decomposition pathways. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. For Benzocaine N-glucoside, a DSC thermogram would reveal:

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point for Benzocaine N-β-D-glucoside has been reported to be 174 °C, which is significantly higher than that of pure benzocaine (88-90 °C), indicating strong intermolecular forces, likely due to the extensive hydrogen bonding provided by the glucose moiety.

Polymorphism: The presence of multiple melting peaks or recrystallization events could indicate the existence of different polymorphic forms.

Decomposition: A broad exothermic or endothermic event at higher temperatures, often coupled with mass loss in TGA, signifies decomposition.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for Benzocaine N-glucoside would illustrate its decomposition profile. The decomposition is expected to be a multi-step process, unlike the simpler evaporation/decomposition of benzocaine. nih.gov

Initial Stages: The molecule is expected to be stable up to its melting point and beyond. The first mass loss might correspond to the cleavage of the ethyl group from the ester or the initiation of sugar degradation.

Major Decomposition: The primary decomposition step would likely involve the cleavage of the N-glycosidic bond and the subsequent breakdown of the glucose ring, a process known to occur in glycosides at temperatures typically above 250 °C. researchgate.net

Final Degradation: At very high temperatures, the remaining aromatic structure would char and eventually oxidize completely.

The combination of DSC and TGA provides a comprehensive thermal profile of the material, crucial for understanding its stability for storage and processing.

Analysis Technique Parameter Measured Expected Thermal Events for Benzocaine N-Glucoside Comparison to Benzocaine
DSC Heat Flow (mW)Endotherm: Melting at ~174 °C (for β-anomer). Exotherm/Endotherm: Decomposition at T > 250 °C.Benzocaine melts at a much lower temperature (~90 °C). nih.gov
TGA Mass Loss (%)Step 1: Minor mass loss (e.g., loss of ethyl group). Step 2: Major mass loss corresponding to glycosidic cleavage and sugar decomposition. Step 3: Final char burn-off.Benzocaine shows a single major mass loss step due to boiling/decomposition starting around 136-245°C. nih.gov

Computational and Theoretical Investigations of Benzocaine N α/β D Glucosides

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure and properties of molecules. It has been widely applied to understand various aspects of benzocaine (B179285) and its derivatives, providing a foundation for predicting the characteristics of its N-glucosides.

The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Quantum chemical calculations can elucidate the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity mdpi.com.

Charge Distribution and Molecular Electrostatic Potential (MEP): Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and reactive sites of a molecule mdpi.com. In benzocaine, the amino group is a region of negative potential (nucleophilic), while the carbonyl group and the acidic protons of the amino group are regions of positive potential (electrophilic) acs.org.

The introduction of the polar glucose unit would significantly alter the MEP map. The numerous hydroxyl groups of the sugar create additional regions of negative electrostatic potential, making the molecule more polar and capable of forming extensive hydrogen bonds. This increased polarity is a key factor in the altered solubility and biological transport of these glycodrugs compared to the parent benzocaine.

Table 1: Conceptual Electronic Properties of Benzocaine N-Glucoside This table is based on established principles of quantum chemistry and studies on related molecules, as direct computational data for the title compound is not widely available.

PropertyExpected Characteristics for Benzocaine N-GlucosideComputational Method
HOMO LocalizationPrimarily on the p-aminobenzoate moiety, with some contribution from the glycosidic nitrogen.DFT, NBO Analysis
LUMO LocalizationDistributed over the aromatic ring and ethyl ester group.DFT, NBO Analysis
HOMO-LUMO Gap (ΔE)Expected to be large, indicating high kinetic stability. The exact value would depend on the anomer (α/β).DFT (e.g., B3LYP functional)
Mulliken Atomic ChargesNegative charges on oxygen and nitrogen atoms; positive charges on hydrogens of hydroxyl/amino groups.Mulliken Population Analysis
Molecular Electrostatic Potential (MEP)Negative potential regions around the sugar's hydroxyl oxygens and the carbonyl oxygen. Positive regions around hydroxyl and amine hydrogens.DFT

The three-dimensional structure and conformational flexibility of Benzocaine N-glucosides are crucial for their interaction with biological targets. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them.

The conformational landscape of these molecules is complex, involving rotation around several key bonds:

The C(1)-N glycosidic bond, which determines the orientation of the aglycone relative to the sugar.

The bonds within the pyranose ring, which can exist in different chair (e.g., ⁴C₁) or boat conformations.

The orientation of the hydroxymethyl group (-CH₂OH) at C(5).

Rotation around the bonds of the ethyl ester group in the benzocaine moiety.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: DFT is widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy researchgate.netnih.gov. The GIAO (Gauge-Independent Atomic Orbital) method is a common approach nrel.gov. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts nih.gov. This is particularly useful for distinguishing between α and β anomers, as the chemical shift of the anomeric proton (H-1) and carbon (C-1) are highly sensitive to their stereochemical environment. Discrepancies between calculated and experimental shifts can also highlight conformational dynamics or specific solvent effects not captured in the gas-phase calculation.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. These calculated spectra, when compared to experimental Fourier-transform infrared (FTIR) spectra, serve as a "fingerprint" for the molecule's structure and bonding. For benzocaine, characteristic IR bands for the N-H stretches, C=O stretch, and aromatic C-H bends are well-documented nih.gov. Glycosylation introduces strong and broad O-H stretching bands from the sugar's hydroxyl groups and characteristic C-O stretching vibrations in the fingerprint region. DFT calculations can help assign these complex vibrational modes.

Table 2: Characteristic Experimental IR Absorption Bands for Benzocaine Data sourced from experimental spectra nih.gov. The glycosylated derivative would show additional strong, broad O-H bands (approx. 3200-3500 cm⁻¹) and complex C-O stretching in the 1000-1200 cm⁻¹ region.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3450 - 3200
Aromatic (C-H)Stretching~2983
Ester Carbonyl (C=O)Stretching~1679
Aromatic RingC=C Stretching~1600
Ester (C-O)Stretching~1272
Aromatic (C-H)Out-of-plane Bending~845

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

N-glycosylation: The formation of the N-glycosidic bond can proceed through different pathways, often described as a continuum between a dissociative Sₙ1-like mechanism and an associative Sₙ2-like mechanism nih.gov.

Sₙ1-like mechanism: This pathway involves the formation of a transient glycosyl cation intermediate. The stereochemical outcome depends on whether the nucleophile (the amino group of benzocaine) attacks the α- or β-face of this planar or near-planar cation acs.orgresearchgate.net.

Sₙ2-like mechanism: This pathway involves a direct backside attack by the nucleophile on the anomeric carbon, leading to an inversion of stereochemistry.

DFT calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products for both pathways. By comparing the activation energy barriers, one can predict the most likely reaction mechanism under specific conditions.

Hydrolysis: The hydrolysis of the N-glycosidic bond is the reverse reaction. The mechanism can be acid-catalyzed, where protonation of the glycosidic nitrogen or a sugar hydroxyl group facilitates cleavage, or base-catalyzed. Computational studies can model the potential energy surface of these hydrolysis pathways, identifying the transition states for C-N bond cleavage and helping to understand the compound's stability in different pH environments.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment mdpi.com.

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. For Benzocaine N-α/β-D-glucosides in an aqueous solution, MD simulations can reveal:

Conformational Flexibility: How the molecule flexes and changes its shape over time. This includes the puckering of the pyranose ring, the rotation of the aglycone, and the movement of the ethyl ester tail nih.govnih.gov. MD studies on benzocaine have shown it partitions into lipid membranes, with its orientation and effects on the membrane being key to its anesthetic action nih.govresearchgate.net. The addition of a bulky, hydrophilic glucose moiety would drastically change this behavior.

Solvent Interactions: The simulations can map the hydrogen bonding network between the N-glucoside and surrounding water molecules. The numerous hydroxyl groups of the sugar will form strong and persistent hydrogen bonds with water, governing the molecule's solubility and how it is "seen" by biological receptors.

Anomeric Differences: MD simulations can highlight differences in the dynamic behavior of the α and β anomers. The different steric hindrance and hydrogen bonding patterns presented by the two anomers can lead to distinct conformational preferences and flexibility in solution, which may translate to differences in biological activity.

Interactions with Solvent Systems and Theoretical Binding Partners (non-clinical)

The surrounding solvent environment significantly influences the structure, stability, and properties of molecules like Benzocaine N-α/β-D-Glucosides. Computational studies on the parent molecule, benzocaine, reveal that its protonation site is highly dependent on the properties of the solvent. scispace.com In the gas phase, the carbonyl oxygen is the preferred protonation site, but in solution, the nitrogen of the amino group is more likely to be protonated, a state which can be kinetically trapped and observed in the gas phase. scispace.com The relative permittivity (εr) of the medium is a key determinant; polar, protic environments like water (εr ≈ 80) favor N-protonation, while nonpolar surroundings (εr < 2) favor O-protonation. scispace.com

For Benzocaine N-D-Glucosides, the addition of the bulky and highly polar glucose moiety would be expected to enhance interactions with polar solvents. The numerous hydroxyl groups on the sugar can form extensive hydrogen bond networks with protic solvents like water and alcohols. This increased solvation by polar solvents can influence the conformation of the entire molecule, including the orientation of the glycosidic bond and the benzocaine aglycone.

Table 1: Solvent Influence on Benzocaine Protonation Site This table illustrates the preferred protonation site for the parent compound, benzocaine, based on the solvent environment, which provides a theoretical basis for understanding the behavior of its glycoside derivatives.

Solvent EnvironmentRelative Permittivity (εr)Preferred Protonation SitePrimary Interaction TypeReference
Gas Phase / Nonpolar< 2Carbonyl Oxygen (O-protonation)Intramolecular forces scispace.com
Aprotic (e.g., Acetonitrile)~37.5Nitrogen (N-protonation, kinetically trapped)Dipole-dipole scispace.com
Polar Protic (e.g., Water)~80Nitrogen (N-protonation)Hydrogen bonding scispace.com

Molecular Docking and Binding Affinity Prediction (e.g., theoretical enzyme-substrate interactions, in silico screening of analogs, non-clinical applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For Benzocaine N-α/β-D-Glucosides, docking simulations can provide insights into potential interactions with non-clinical targets like enzymes or model proteins. The process involves sampling various conformations of the ligand (the glucoside) within the binding site of the receptor and scoring them using a scoring function to estimate the binding affinity. nih.gov

Binding affinity prediction complements docking by quantifying the strength of the interaction, often expressed as a binding free energy. nih.gov Physics-based methods calculate this energy by considering atomic interactions, solvation effects, and conformational entropy, though they are computationally intensive. arxiv.org Knowledge-based methods derive potentials from statistical analysis of known protein-ligand complexes. arxiv.org For Benzocaine N-D-Glucosides, theoretical predictions would need to account for the high flexibility of the glycosidic bond and the sugar ring, which presents a challenge for standard docking algorithms. nih.gov

Table 2: Theoretical Binding Affinities of Modified Glycoside Analogs Against a Model Protein Target (SARS-CoV-2 Mpro) This table, adapted from a study on methyl β-D-galactopyranoside analogs, demonstrates how modifications to a core glycoside structure can influence predicted binding affinity, a principle applicable to the in silico screening of Benzocaine N-D-Glucoside analogs.

Compound AnalogModificationPredicted Binding Energy (kcal/mol)Reference
Analog 1Cinnamoyl-6.8 mdpi.com
Analog 24-Bromobenzoyl-7.4 mdpi.com
Analog 34-Nitrobenzoyl-7.5 mdpi.com
Analog 43,5-Dinitrobenzoyl-7.2 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (theoretical focus, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.netatlantis-press.com These models are built by calculating molecular descriptors and using statistical methods to find a mathematical relationship. plos.org

For Benzocaine N-α/β-D-Glucosides, a QSAR/QSPR study would focus on descriptors that capture the unique features of the molecule. These can be categorized as:

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity. The addition of a glucose moiety to benzocaine would drastically decrease its logP, making it significantly more hydrophilic.

Electronic Descriptors: These include parameters like dipole moment, electron affinity, and pKa. nih.gov The glycosidic nitrogen and the numerous hydroxyl groups of the sugar would create a complex electrostatic potential map, influencing interactions with polar molecules. mdpi.com The basic pKa of the benzocaine amino group (pKa ≈ 2.8) would also be affected by the electron-withdrawing or -donating effects of the attached sugar. ebi.ac.uk

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and polar surface area (PSA). The PSA of Benzocaine N-D-Glucoside would be substantially larger than that of benzocaine alone (52.32 Ų), reflecting the increased potential for hydrogen bonding. ebi.ac.uk

A theoretical QSPR model could be developed to predict properties like water solubility, which is expected to be much higher for the glycoside than for the parent benzocaine. researchgate.net A QSAR model could be used in a non-clinical context to predict the binding affinity of a series of Benzocaine N-D-Glucoside analogs to a model enzyme, based on variations in their structural descriptors. atlantis-press.com

Table 3: Comparison of Calculated Physicochemical Descriptors for Benzocaine and a Theoretical Benzocaine N-β-D-Glucoside

DescriptorBenzocaineBenzocaine N-β-D-Glucoside (Predicted)Impact of GlycosylationReference
Molecular Weight165.19 g/mol 327.34 g/mol Significant Increase ebi.ac.uk
AlogP (Hydrophobicity)1.45Significantly LowerIncreased Hydrophilicity ebi.ac.uk
Polar Surface Area (PSA)52.32 ŲSignificantly HigherIncreased H-Bonding Potential ebi.ac.uk
Hydrogen Bond Donors15Significant Increase ebi.ac.uk
Hydrogen Bond Acceptors28Significant Increase ebi.ac.uk
Rotatable Bonds37Increased Flexibility ebi.ac.uk

Theoretical Studies on Glycosidic Bond Stability and Reactivity

The stability of the N-glycosidic bond is a critical aspect of the chemistry of Benzocaine N-D-Glucosides. Theoretical studies, often complemented by experimental data on related nucleosides, provide insight into the factors governing the cleavage of this bond. ttu.ee Acid-catalyzed hydrolysis is a primary pathway for the cleavage of N-glycosidic bonds. ttu.ee The reaction rate is highly dependent on pH, with stability being much lower in acidic conditions compared to neutral or alkaline media. ttu.ee

Several factors influence the stability of the N-glycosidic bond:

Nature of the Aglycone: The electronic properties of the aglycone (the benzocaine moiety) play a crucial role. The p-aminobenzoate structure influences the basicity of the glycosidic nitrogen. The ease of hydrolysis depends on the quality of the nucleobase as a leaving group, which is related to the acidity (pKa) of the glycosidic nitrogen. nih.gov

Sugar Moiety: The structure of the carbohydrate itself affects stability. For instance, ribonucleosides are generally more stable to hydrolysis than deoxyribonucleosides. ttu.ee The stereochemistry at the anomeric carbon (α vs. β) and the configuration of other substituents on the sugar ring can also influence bond stability and the mechanism of cleavage. acs.org

Reaction Mechanism: Theoretical calculations can elucidate the reaction pathway for bond cleavage. Cleavage can proceed through different mechanisms, such as a dissociative Sɴ1-like pathway involving an oxocarbenium ion intermediate, or an associative Sɴ2-like pathway. nih.govacs.org Computational studies on related C-glycosides have used DFT calculations to map the energy landscape of the cleavage reaction, finding that direct formation of certain intermediates may not be thermodynamically accessible. nih.gov

From a reactivity standpoint, the formation of Benzocaine N-D-Glucoside itself is an example of the reaction between an amine and a reducing sugar. This type of reaction can be the initial step of the Maillard reaction, where the initially formed glycosylamine can undergo further rearrangements and reactions. nih.gov

Table 4: Factors Influencing the Stability of the N-Glycosidic Bond

FactorEffect on StabilityTheoretical RationaleReference(s)
pH Decreases significantly in acidic conditionsProtonation of the aglycone or glycosidic nitrogen facilitates cleavage. ttu.ee
Aglycone Electronics Electron-withdrawing groups on the aglycone can labilize the bond.Affects the leaving group ability of the aglycone. ttu.ee
Sugar Configuration The presence of a 2'-hydroxyl group (as in glucose) generally increases stability compared to 2'-deoxy sugars.Inductive effects of electronegative substituents on the sugar ring stabilize the bond. ttu.ee
Anomeric Configuration 1,2-trans anomers can be less stable due to potential anchimeric assistance from adjacent protecting groups.The stereochemistry affects the accessibility of different reaction pathways (e.g., Sɴ1 vs. Sɴ2). acs.org

Biochemical and Enzymatic Aspects of Benzocaine N Glucoside Formation and Transformation

Enzymatic N-Glucosylation Pathways

The enzymatic formation of Benzocaine (B179285) N-β-D-Glucoside involves the transfer of a glucose moiety to the benzocaine molecule, a process known as N-glucosylation. This reaction is catalyzed by a superfamily of enzymes called glycosyltransferases.

Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are a major group of enzymes responsible for the glycosylation of a wide range of molecules, including xenobiotics like drugs. nih.gov These enzymes transfer a glycosyl group from an activated nucleotide sugar, most commonly a UDP-sugar, to an acceptor molecule. nih.gov In the case of Benzocaine N-β-D-Glucoside formation, a UGT would catalyze the transfer of glucose from UDP-glucose to the amino group of benzocaine.

While specific UGTs responsible for benzocaine N-glucosylation are not extensively documented in the provided search results, the general mechanism of UGTs is well-established. They play a crucial role in the metabolism and detoxification of numerous compounds by increasing their water solubility and facilitating their elimination from the body. nih.gov The UGT superfamily is diverse, with different enzymes exhibiting specificity for various substrates. mdpi.comnih.gov For instance, some UGTs show a preference for certain classes of phenolic compounds or, in the context of drug metabolism, for specific chemical moieties on a drug molecule. nih.gov The identification of the specific UGTs involved in benzocaine N-glucosylation would require targeted studies screening a panel of UGT isoforms for their activity towards benzocaine.

The kinetics of glucosyltransferase-catalyzed reactions are typically studied by measuring the rate of product formation as a function of substrate concentration. These studies allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat). The Km value reflects the enzyme's affinity for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. mdpi.com The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. mdpi.com

Mechanistic studies of glycosyltransferases often involve investigating the order of substrate binding and product release. Many UGTs follow a sequential mechanism where both the UDP-sugar and the acceptor substrate must bind to the enzyme before the glycosyl transfer occurs. The reaction proceeds through a transition state, and understanding its structure is crucial for elucidating the catalytic mechanism. nih.gov Kinetic isotope effect studies are a powerful tool for probing these transition states. nih.govacs.org

Table 1: Hypothetical Kinetic Parameters for a UGT Catalyzing Benzocaine N-Glucosylation
SubstrateKm (µM)kcat (s-1)kcat/Km (s-1·M-1)
Benzocaine1500.53333
UDP-Glucose500.510000

This table presents hypothetical data for illustrative purposes, as specific kinetic data for Benzocaine N-glucosylation was not found in the provided search results.

Glycosyltransferases often exhibit a degree of substrate promiscuity, meaning they can act on a range of related acceptor molecules. nih.gov However, they typically show high specificity for the sugar donor. nih.gov Profiling the substrate specificity of a UGT involved in benzocaine N-glucosylation would involve testing its activity with a variety of amine-containing compounds and different sugar donors.

Studies on other UGTs have shown that even minor changes in the acceptor substrate structure can significantly impact the reaction rate. nih.gov For example, the position of hydroxyl or other functional groups on an aromatic ring can influence how the substrate binds to the enzyme's active site. Understanding the substrate specificity of the UGTs that metabolize benzocaine is important for predicting potential drug-drug interactions, as other drugs or endogenous compounds could compete for the same enzyme. nih.gov

Enzymatic Hydrolysis Mechanisms of N-Glucosides by Glucosidases

The reverse reaction, the cleavage of the N-glycosidic bond in Benzocaine N-β-D-Glucoside to release benzocaine and glucose, is catalyzed by enzymes known as glucosidases. beilstein-journals.org

Glucosidases are a broad class of enzymes that hydrolyze glycosidic bonds. beilstein-journals.org β-glucosidases are specific for β-glycosidic linkages. The three-dimensional structures of several β-glucosidases have been determined, revealing a common catalytic domain, often a TIM barrel fold, with an active site cleft. nih.govrcsb.orgiucr.org The active site contains key amino acid residues, typically two glutamic or aspartic acid residues, that act as a general acid/base catalyst and a nucleophile. beilstein-journals.org

The interaction of an N-glucoside with the active site of a glucosidase is a critical aspect of catalysis. Structural studies of glucosidases in complex with their substrates or inhibitors have provided insights into the specific interactions that govern substrate recognition and binding. acs.orgresearchgate.net For N-glucosides, the orientation of the aglycone (the non-sugar part, in this case, benzocaine) within the active site is crucial for positioning the N-glycosidic bond for cleavage. While the hydrolysis of O- and S-glycosides by these enzymes is well-studied, the catalysis of N-glucoside hydrolysis can be significantly different and often less efficient. nih.gov Some studies suggest that the mechanism for N-glycoside hydrolysis may involve a different bond cleavage pattern compared to O- or S-glycosides. nih.gov

The kinetics of glucosidase-catalyzed hydrolysis can be analyzed using similar methods to those for glycosyltransferases, by measuring the rate of substrate disappearance or product formation. The Michaelis-Menten model is often applicable, allowing for the determination of Km and kcat. asm.org

Kinetic studies have shown that the rate of enzymatic hydrolysis of glycosides can be influenced by several factors, including the nature of the aglycone and the pH of the reaction medium. royalsocietypublishing.orgnih.gov For N-glucosides, the pKa of the amine in the aglycone can be a significant factor. nih.gov The mechanism of cleavage often involves the protonation of the glycosidic nitrogen by an acidic residue in the enzyme's active site, facilitating the departure of the aglycone. nih.gov Transition-state analysis using kinetic isotope effects can provide detailed information about the bond-breaking and bond-forming events during catalysis. nih.govnih.gov

Table 2: Hypothetical Kinetic Parameters for β-Glucosidase-Catalyzed Hydrolysis of Benzocaine N-β-D-Glucoside
SubstrateKm (mM)kcat (s-1)kcat/Km (s-1·M-1)
Benzocaine N-β-D-Glucoside2.5104000

This table presents hypothetical data for illustrative purposes, as specific kinetic data for the hydrolysis of Benzocaine N-β-D-Glucoside was not found in the provided search results.

In Vitro Biotransformation Studies (excluding clinical outcomes or efficacy)

Direct and dedicated in vitro biotransformation studies focusing on the formation and subsequent transformation of Benzocaine N-glucoside are not extensively detailed in publicly available scientific literature. However, by examining research on related compounds and enzymatic pathways, a likely mechanism for its formation can be inferred. The conjugation of aromatic amines, such as benzocaine, is a known metabolic pathway, typically catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netmdpi.com

The formation of an N-glucoside, specifically, involves the transfer of a glucose moiety from an activated sugar donor, UDP-glucose (UDP-Glc), to the primary amine group of the benzocaine molecule. This reaction is distinct from the more commonly studied N-glucuronidation, where UDP-glucuronic acid (UDPGA) is the sugar donor, a reaction catalyzed effectively in humans by enzymes like UGT1A4 and UGT2B10. researchgate.net While human UGTs predominantly use UDPGA, plant UGTs are known to primarily utilize UDP-glucose, making them suitable catalysts for N-glucosidation reactions. mdpi.com Therefore, it is hypothesized that the enzymatic in vitro formation of Benzocaine N-glucoside would be achievable using a UGT, particularly one of plant origin, in a system containing benzocaine and the necessary sugar donor, UDP-glucose.

Beyond enzymatic synthesis, Benzocaine N-glucoside can also be formed non-enzymatically in vitro through a chemical reaction. Studies on the incompatibility of benzocaine in pharmaceutical preparations, such as throat lozenges, have found that it can react with reducing sugars like glucose, which may be present in corn syrup. ethernet.edu.et This reaction forms an N-arylglycosylamine (the N-glucoside), which can subsequently undergo hydrolysis or an Amadori rearrangement. ethernet.edu.et This highlights a non-enzymatic pathway for its formation under specific in vitro conditions.

The table below summarizes the potential in vitro formation pathways for Benzocaine N-glucoside based on available data.

Formation PathwayReaction TypeKey ComponentsCatalyst/ConditionsResulting Product
Enzymatic N-glucosidationBenzocaine, UDP-glucoseUDP-glycosyltransferase (UGT), likely plant-derivedBenzocaine N-glucoside
Non-Enzymatic Maillard ReactionBenzocaine, GlucoseHeat, specific pHBenzocaine N-glucoside (N-arylglycosylamine)

Bioengineering Applications for N-Glucoside Production (e.g., microbial expression systems)

While there are no specific reports detailing the bioengineered production of Benzocaine N-glucoside, a feasible strategy can be designed by combining established metabolic engineering principles for aromatic compounds and enzymatic glycosylation. The production would rely on a modular, whole-cell biocatalyst, such as an engineered strain of Escherichia coli or Saccharomyces cerevisiae. nih.gov

The proposed bioengineering process can be divided into two primary modules:

Aromatic Amine Precursor Synthesis: The first module involves engineering the host microbe to overproduce the benzocaine precursor molecule. Aromatic amines are synthesized from the shikimate pathway. biorxiv.org Metabolic engineering strategies would focus on increasing the metabolic flux towards this pathway by, for example, deleting genes of competing pathways (like ldhA, pflB, pta) to reduce byproduct formation and expressing key enzymes like an aromatic amino acid decarboxylase to convert amino acid precursors into the desired aromatic amine. biorxiv.org

N-Glucosylation: The second module involves introducing a heterologous glycosyltransferase capable of catalyzing the specific N-glucosidation of the aromatic amine precursor. As plant UGTs are proficient in using UDP-glucose as a sugar donor, expressing a selected plant UGT in the engineered microbial host is a promising approach. mdpi.com These enzymes have been functionally expressed in microbial systems for various applications. mdpi.comnih.gov The host's natural pool of UDP-glucose, a common metabolite, would serve as the sugar donor for the final conversion to Benzocaine N-glucoside.

The following table outlines the key components of a hypothetical bioengineered system for producing Benzocaine N-glucoside.

ComponentDescriptionExample(s) / Target GenesRationale
Host Organism A well-characterized microbe suitable for metabolic engineering.Escherichia coli, Saccharomyces cerevisiaeRapid growth, established genetic tools, and proven use in producing aromatic compounds. nih.govbiorxiv.org
Precursor Pathway Engineering Modifications to enhance the synthesis of the aromatic amine backbone of benzocaine.Overexpression of shikimate pathway genes; deletion of byproduct genes (ldhA, pflB). biorxiv.orgTo increase the availability of the direct precursor for the final glycosylation step.
Glycosylation Enzyme A heterologously expressed enzyme to catalyze the N-glucosidation step.Plant UDP-glycosyltransferase (UGT) with activity towards aromatic amines. mdpi.comPlant UGTs preferentially use UDP-glucose, which is necessary for forming a glucoside (not a glucuronide). mdpi.com
Sugar Donor The activated glucose molecule required for the glycosylation reaction.Endogenous UDP-glucoseReadily available in the cytoplasm of host organisms like E. coli as part of central carbon metabolism.

This engineered microbial platform represents a potential route for the sustainable and controlled production of Benzocaine N-glucoside from simple carbon sources like glycerol (B35011) or glucose. biorxiv.org

Advanced Analytical Methodologies for Research and Quality Control of Benzocaine N α/β D Glucosides

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Benzocaine (B179285) N-α/β-D-glucosides, providing the necessary selectivity to separate these compounds from starting materials, by-products, and their own anomeric forms.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantitative analysis of Benzocaine N-glucosides. unirioja.es Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzocaine and its derivatives. unirioja.esunesp.br Method development for the glucosides would logically start from established methods for benzocaine, with modifications to account for the increased polarity imparted by the glucose molecule.

A typical method employs a C18 stationary phase, which provides hydrophobic interactions with the benzocaine portion of the molecule. unesp.br Due to the polar glucose unit, the mobile phase composition requires a higher percentage of the aqueous component compared to methods for the parent benzocaine. A mixture of water or a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. unesp.brgoogle.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute the glucosides with good peak shape while also separating them from less polar impurities like residual benzocaine and more polar impurities. nih.gov

Validation of the HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. unesp.brnih.gov This involves demonstrating the method's selectivity, linearity, precision, accuracy, and sensitivity. nih.gov For example, studies on benzocaine have shown linearity over concentration ranges of 10-100 μM, with limits of quantification (LOQ) around 13 µM and limits of detection (LOD) around 4 µM. unesp.br Similar validation parameters must be established for Benzocaine N-α/β-D-glucosides.

Table 1: Illustrative HPLC Method Parameters for Benzocaine N-Glucoside Analysis

Parameter Condition Rationale/Reference
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Standard for separation of moderately polar to nonpolar compounds. unesp.brresearchgate.net
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides good peak shape and is MS-compatible. sielc.com
Elution Gradient To resolve compounds with different polarities, from polar glucosides to less polar benzocaine. nih.gov
Flow Rate 1.0 mL/min A typical flow rate for standard bore columns. researchgate.net
Detector UV-Vis Diode Array Detector (DAD) Allows for monitoring at multiple wavelengths; benzocaine has a strong chromophore. nih.gov
Wavelength ~285-295 nm Corresponds to the UV absorbance maximum of the benzocaine moiety. unesp.br
Injection Volume 10 µL Standard injection volume. nih.gov

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Resolution and High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. This results in significantly improved resolution, much faster analysis times, and reduced solvent consumption. For the analysis of Benzocaine N-glucosides, UHPLC can offer a distinct advantage in resolving the α and β anomers, which may co-elute or be poorly separated using standard HPLC methods. nih.gov The increased peak capacity and efficiency of UHPLC are ideal for complex samples containing multiple synthesis-related impurities. The feasibility of using UHPLC in combination with mass spectrometry has been demonstrated for the simultaneous identification of various active pharmaceutical ingredients, achieving detection limits in the range of 0.01–0.05 ng/mL. researchgate.net

Chiral HPLC for Enantiomeric Purity Assessment

The glycosidic linkage in Benzocaine N-D-glucosides creates two diastereomeric forms: the α- and β-anomers. While these are not enantiomers, their separation is critical and can be achieved on either achiral or chiral columns. However, if chiral starting materials were used or if racemization could occur at any chiral center, a specific enantiomeric purity assessment would be required. Chiral HPLC is the premier technique for this purpose. csfarmacie.cz

Separation is typically achieved using a Chiral Stationary Phase (CSP). chiralpedia.com The principle of chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. csfarmacie.cz For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) must take place between the analyte and the CSP, a concept known as the "three-point interaction model". csfarmacie.cz CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine and hydroxyl functional groups present in Benzocaine N-glucosides. americanpharmaceuticalreview.com Chiral HPLC methods have been successfully developed for the one-step separation of both anomers and enantiomers of various biologically relevant monosaccharides. nih.gov

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov Benzocaine N-α/β-D-glucosides are non-volatile due to the polar sugar moiety and high molecular weight, making them unsuitable for direct GC analysis. researchgate.net

Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the non-volatile glucosides into volatile and thermally stable analogues. jfda-online.com The most common derivatization technique for compounds with hydroxyl and amine groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl groups of the glucose unit and the secondary amine of the N-glycosidic bond with trimethylsilyl (B98337) (TMS) groups. jfda-online.com This process drastically reduces the polarity and boiling point of the analyte, allowing it to be analyzed by GC.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column (e.g., a nonpolar DB-1 or a mid-polar DB-1701) depends on the specific derivatives formed. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for definitive identification of the derivatized compounds based on their mass spectra. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Benzocaine N-Glucosides

Parameter Condition Rationale/Reference
Derivatization Reagent BSTFA with 1% TMCS A powerful silylating agent for hydroxyl and amine groups. jfda-online.com
Injector Temperature 280 °C To ensure complete and rapid vaporization of the derivatized analyte. nih.gov
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) A common, robust, non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min Inert carrier gas providing good efficiency. nih.gov
Oven Program 100 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min A typical temperature program to separate compounds based on boiling points. nih.gov
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio information for structural confirmation.

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. nih.gov |

Mass Spectrometry-Based Analytical Platforms (LC-MS/MS, GC-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of Benzocaine N-glucosides. When coupled with a chromatographic inlet (LC or GC), it provides unparalleled selectivity and sensitivity.

Quantitative Methods Development (e.g., Multiple Reaction Monitoring - MRM, Selected Ion Monitoring - SIM)

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed, particularly in the Multiple Reaction Monitoring (MRM) mode. researchgate.net This technique offers exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for the analyte of interest. In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection. researchgate.net This process filters out chemical noise and interferences, leading to very low detection limits.

Alternatively, Selected Ion Monitoring (SIM) on a single quadrupole MS can be used. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest, which increases sensitivity compared to a full scan. nih.gov This method was used to detect benzocaine and its degradation products, monitoring for their respective molecular ions. nih.gov

For Benzocaine N-β-D-glucoside (C₁₅H₂₁NO₇, molecular weight 327.33 g/mol ), an LC-MS/MS method using MRM would be developed by first identifying the precursor ion (m/z 328.3 for [M+H]⁺). biosynth.com This ion would then be fragmented to produce characteristic product ions. A likely fragmentation would involve the cleavage of the glycosidic bond, resulting in a product ion corresponding to the benzocaine aglycone (m/z 166.1 for the protonated form) or fragments of the glucose moiety. A sensitive LC-MS/MS method for procaine (B135) (a structurally similar compound) monitored the transition m/z 237 → 100. researchgate.net

Table 3: Hypothetical MRM Transitions for Quantitative LC-MS/MS Analysis of Benzocaine N-β-D-Glucoside

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Mode Rationale
Benzocaine N-β-D-Glucoside 328.3 166.1 Positive Precursor is [M+H]⁺. Product ion corresponds to the protonated benzocaine aglycone after cleavage of the glycosidic bond.
Benzocaine N-β-D-Glucoside 328.3 120.1 Positive A common fragment of the benzocaine structure, corresponding to [C₇H₆NO]⁺. phdcentre.com
Benzocaine (impurity) 166.1 138.1 Positive Precursor is [M+H]⁺. Product corresponds to loss of ethylene (B1197577) [M+H-C₂H₄]⁺.

| Benzocaine (impurity) | 166.1 | 120.1 | Positive | Precursor is [M+H]⁺. Product corresponds to the [C₇H₆NO]⁺ fragment. phdcentre.com |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a primary method for the absolute quantification of analytes in complex matrices. ptb.de This technique involves the introduction of a known quantity of an isotopically labeled version of the analyte (the "spike") into the sample. ptb.debiopharmaspec.com The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation and analysis. ptb.de This co-behavior allows for the correction of analyte losses that may occur during extraction, purification, and ionization, thus enabling highly accurate and precise quantification. ptb.deepa.gov

For the absolute quantification of Benzocaine N-α/β-D-Glucosides, a specific, isotopically labeled internal standard, such as ¹³C- or ¹⁵N-labeled Benzocaine N-Glucoside, would be synthesized. This standard is added to the sample containing the Benzocaine N-Glucosides of interest. Following sample preparation, the mixture is analyzed by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the absolute concentration of the Benzocaine N-Glucoside in the original sample can be calculated with a high degree of accuracy. biopharmaspec.comepa.gov

The power of IDMS lies in its ability to provide a direct measurement traceable to the International System of Units (SI), especially when certified reference materials are used for the calibration of the spike concentration. mdpi.com This makes it an invaluable tool in academic research for obtaining definitive quantitative data and in quality control for establishing the exact concentration of these glucosides, which may be present as metabolites or impurities in benzocaine-containing products.

A study on the absolute quantification of phytohemagglutinin, another glycosylated compound, demonstrated the robustness of the IDMS method, achieving excellent linearity (R² > 0.999), high sensitivity, and good recovery rates (94.18%–104.47%). nih.gov Similar performance would be expected for the analysis of Benzocaine N-Glucosides.

Table 1: Key Aspects of IDMS for Benzocaine N-α/β-D-Glucoside Quantification

ParameterDescriptionRelevance to Benzocaine N-Glucoside Analysis
Principle Addition of a known amount of an isotopically labeled analyte (spike) to a sample. ptb.debiopharmaspec.comEnables correction for sample preparation losses and matrix effects, leading to high accuracy.
Internal Standard Isotopically labeled Benzocaine N-α/β-D-Glucoside (e.g., with ¹³C, ¹⁵N).Should be chemically identical to the analyte to ensure co-elution and co-ionization.
Measurement Mass spectrometric determination of the isotope ratio of the analyte to the spike. biopharmaspec.comThe ratio is used to calculate the absolute concentration of the native analyte.
Advantages High accuracy, precision, and reduced influence from matrix effects and sample loss. epa.govCrucial for definitive quantification in research and for setting precise limits in quality control.
Challenges Synthesis of the isotopically labeled standard can be complex and costly. ptb.deThe availability of a suitable labeled standard is a prerequisite for the method.

Capillary Electrophoresis (CE) for High-Resolution Separations and Microscale Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. clinicallab.com It offers several advantages for the analysis of compounds like Benzocaine N-α/β-D-Glucosides, including high separation efficiency, short analysis times, and the requirement for only minute sample volumes. thermofisher.commdpi.com

The basic setup of a CE system consists of a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). clinicallab.com A high voltage is applied across the capillary, causing the bulk flow of the BGE towards the cathode via electroosmotic flow (EOF). Analytes injected into the capillary migrate according to their own electrophoretic mobility and are carried along by the EOF, resulting in their separation. thermofisher.com

For the analysis of Benzocaine N-α/β-D-Glucosides, different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free-solution BGE. clinicallab.com It is suitable for charged analytes. Since Benzocaine N-Glucosides are neutral, derivatization to introduce a charge or the use of charged additives in the BGE would be necessary.

Micellar Electrokinetic Chromatography (MEKC): This is a popular CE technique for the separation of neutral compounds. clinicallab.com A surfactant is added to the BGE at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the neutral analytes between the aqueous BGE and the micelles. clinicallab.com MEKC has been successfully used for the separation of other glycosides and would be well-suited for Benzocaine N-Glucosides. researchgate.net

Capillary Electrochromatography (CEC): This hybrid technique combines the principles of HPLC and CE. The capillary is packed with a stationary phase, and separation is based on both electrophoretic migration and chromatographic partitioning.

A study on the analysis of flavonoid-O-glycosides by CZE utilized an ionic liquid as an additive to the borate (B1201080) buffer to achieve optimal separation. jfda-online.com Similarly, a method for the determination of benzocaine and lidocaine (B1675312) in pharmaceutical formulations used a simple phosphate buffer in CE for a rapid separation in under 5 minutes. researchgate.net

Table 2: Comparison of CE Techniques for Benzocaine N-α/β-D-Glucoside Analysis

CE TechniquePrincipleApplicability to Benzocaine N-Glucosides
Capillary Zone Electrophoresis (CZE) Separation based on charge-to-size ratio in a free-solution electrolyte. clinicallab.comRequires derivatization or use of additives to analyze the neutral glucosides.
Micellar Electrokinetic Chromatography (MEKC) Separation based on partitioning between an aqueous phase and a micellar pseudostationary phase. clinicallab.comIdeal for the separation of neutral compounds like Benzocaine N-Glucosides.
Capillary Electrochromatography (CEC) Hybrid technique utilizing both electrophoretic mobility and chromatographic partitioning on a stationary phase.Offers high separation efficiency and selectivity.

Method Validation and Qualification Protocols for Academic Research Applications

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ujpronline.comich.org For academic research applications, while the full regulatory rigor may not be required, a thorough validation is still essential to ensure the reliability and reproducibility of the research findings. The validation protocol for a method to analyze Benzocaine N-α/β-D-Glucosides would typically assess the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (benzocaine), other metabolites, and matrix components. nih.gov

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. unesp.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unesp.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

A study on the validation of an HPLC method for the quantification of benzocaine in micro- and nanoparticles demonstrated these validation parameters. The method was found to be accurate, reproducible, robust, and linear over a concentration range of 10-100 μM, with an LOQ of 13.06 μM and an LOD of 3.92 μM. unesp.brresearchgate.net

Table 3: Typical Method Validation Parameters for Benzocaine N-Glucoside Analysis in Academic Research

ParameterAcceptance Criteria (Example)
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery within 85-115% of the true value.
Precision Relative Standard Deviation (RSD) ≤ 15%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness RSD of results should be within acceptable limits when parameters are varied.
Stability Analyte concentration should remain within ±15% of the initial concentration.

Derivatization, Analogues, and Structure Property Relationship Spr Studies Non Clinical Focus

Synthetic Exploration of Modified Benzocaine (B179285) N-Glucoside Analogues

The synthesis of benzocaine analogues is an active area of research, exploring various strategies to create molecular diversity. These explorations are not limited to the direct glucosidation of benzocaine but extend to a variety of structural modifications.

One significant synthetic route involves the creation of glycodrugs where the sugar moiety is attached at a non-anomeric position. mdpi.comsciforum.net For instance, researchers have successfully synthesized 6-N-galactosyl derivatives of benzocaine. mdpi.com This process begins with the oxidation of a protected D-galactose (1,2:3,4-di-O-isopropylidene-α-D-galactopyranose) to yield the corresponding aldehyde. mdpi.comsciforum.net This aldehyde then reacts with benzocaine in dichloromethane (B109758) to form a Schiff base (an imine). mdpi.comsciforum.net Subsequent reduction of the imine functional group, typically with sodium borohydride (B1222165) (NaBH4) in isopropanol, yields the final N-galactosyl benzocaine analogue. mdpi.comsciforum.net This two-step methodology provides good yields and creates novel compounds that differ structurally from classical O-glycosides. mdpi.com

Other synthetic explorations have focused on different parts of the benzocaine scaffold. Greener synthetic approaches for benzocaine analogues have been developed using sustainable natural deep eutectic solvents (NADES) as both the reaction media and catalyst. jsynthchem.com These methods focus on the esterification reaction, reacting p-aminobenzoic acid with various carboxylic acids to generate a library of ester analogues under more environmentally friendly conditions. jsynthchem.com Further diversification has been achieved by synthesizing new heterocyclic derivatives from benzocaine, such as oxazole (B20620) and thiazole (B1198619) compounds, through condensation reactions under microwave irradiation. researchgate.netresearchgate.net

Systematic Chemical Modifications on the Benzocaine N-Glucoside Scaffold

Systematic chemical modifications of the Benzocaine N-Glucoside scaffold allow for a detailed investigation of structure-property relationships. These modifications can be categorized by the region of the molecule being altered: the glycosidic unit, the aromatic ring, or the ester group.

Modification at the Amino Group: The attachment of a carbohydrate to the nitrogen atom of benzocaine is a key modification. Research has explored variations beyond the standard N-glucoside. As described previously, D-galactose has been used to create 6-deoxy-6-N-aryl-galactosides. mdpi.comsciforum.net This modification introduces two important structural features: the sugar is attached at a non-anomeric position (C6), and the linkage is through a nitrogen atom. mdpi.comsciforum.net This creates a distinct class of compounds compared to more common anomeric O-glycosides, providing a platform for creating molecular diversity to study structure-activity relationships more accurately. mdpi.com

Modification of the Aromatic Ring: A more radical modification involves the replacement of the core aromatic ring with a bioisostere. For example, quinone-benzocaine hybrid molecules have been synthesized to evaluate structure-activity relationships by altering the position of the aryl amine functionality. acs.org

Modification of the Ester Group: The ester portion of benzocaine is another common target for modification. A range of benzocaine analogues has been synthesized via esterification reactions between p-aminobenzoic acid and various carboxylic acids. jsynthchem.com This approach, often facilitated by sustainable catalysts like urea (B33335) choline (B1196258) chloride in NADES, allows for the systematic alteration of the alkyl or aryl group of the ester to fine-tune properties. jsynthchem.com

Impact of Structural Modifications on Physicochemical and Biochemical Properties

Altering the chemical structure of the Benzocaine N-Glucoside scaffold has a direct and measurable impact on its properties. These changes are critical in pre-clinical research for understanding a molecule's behavior.

Physicochemical Properties: The addition of a sugar moiety, such as in Benzocaine N-β-D-glucoside, is known to significantly increase aqueous solubility compared to the parent drug, benzocaine. This is a primary driver for glycosylation in drug design. The stability of the molecule can also be affected. Studies on different physical forms (polymorphs) of the parent benzocaine have shown that structural arrangement alone can influence solubility and stability, a principle that extends to its derivatives. mdpi.comnih.govresearchgate.net For instance, different milling techniques can produce various polymorphic forms of benzocaine with differing solubility profiles. mdpi.comresearchgate.net

Furthermore, the molecule can undergo various chemical reactions. The N-glucoside derivative is susceptible to oxidation, which can form corresponding quinones, and reduction, which can revert the compound to its parent amine form. acs.org

Biochemical Properties (In Vitro Enzymatic Interactions): Structural modifications directly influence how benzocaine analogues interact with biological targets like enzymes. In one study, a series of benzoic acid derivatives were tested for their inhibitory activity against the Trypanosoma cruzi trans-sialidase (TcTS) enzyme. mdpi.com While benzocaine itself (referred to as compound 14 in the study) showed weak inhibition (1-34%), modifications to the para-amino group, such as replacing it with hydrazine (B178648) (compound 11), led to moderate inhibitory activity of 61%. mdpi.com This highlights the sensitivity of enzymatic interaction to changes on the aromatic ring.

Another study investigated the metabolism of benzocaine itself in vitro, finding that it is extensively metabolized by acetyltransferase to form acetylbenzocaine. nih.govkarger.com This N-acetylation process was found to be saturable, indicating a specific enzymatic interaction that could be altered in derivatized analogues. nih.govkarger.com The resulting metabolite, acetylbenzocaine, was also found to be biologically active. nih.govkarger.com

The following table summarizes the in vitro enzymatic inhibition data for selected benzoic acid derivatives against TcTS. mdpi.com

CompoundModification from Benzocaine Core% Inhibition of TcTS
10 p-aminobenzoic acid (no ester)Weak (1-34%)
11 p-hydrazinylbenzoic acid61%
12 p-azidobenzoic acid40%
13 p-nitrobenzoic acid43%
14 p-aminobenzoic acid ethyl ester (Benzocaine)Weak (1-34%)
15 p-aminobenzoic acid methyl esterWeak (1-34%)
16 p-acetylamino-m-nitrobenzoic acid77%
17 p-acetylamino-m-nitrobenzoic acid methyl ester66%

Theoretical Structure-Property Relationship (SPR) Studies for Novel Derivative Design and Prediction

Theoretical and computational methods are increasingly used to predict the properties of novel molecules before their synthesis, saving time and resources. These in silico studies are crucial for designing new Benzocaine N-Glucoside derivatives.

Computational methods have been employed to model how benzocaine analogues interact with biological targets. For example, a model of benzocaine analogues binding to the D4S6 segment of a voltage-gated sodium channel revealed that increased hydrophobicity improved the fit within a key binding cavity. nih.gov Such models provide insights into the molecular forces governing drug-receptor interactions and can guide the design of analogues with enhanced binding affinity. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool. DFT has been used to calculate the optimized geometries and relative energies of different protonated forms (protomers) of benzocaine. acs.orgscispace.com These studies help identify the most stable structures in different environments (e.g., gas phase vs. solution) and correlate them with experimental data from techniques like infrared spectroscopy. acs.orgscispace.com This fundamental understanding of a molecule's structure and energy is foundational for predicting the behavior of its derivatives.

Researchers also use theoretical calculations to characterize inclusion complexes, for instance, between benzocaine and host molecules like calixarenes. core.ac.uk By combining NMR data with semiempirical (PM3) and DFT-level calculations, the precise architecture of these supramolecular systems can be proposed and validated. core.ac.uk This approach can be extended to predict how a glucoside moiety might influence complex formation.

Finally, predictive models for absorption, distribution, metabolism, and elimination (ADME) are often used. For newly synthesized benzocaine-thiazolidine derivatives, in silico predictions showed good ADME profiles and an absence of structural alerts for toxicity, supporting their potential as lead compounds. nih.gov These theoretical SPR studies, by integrating computational chemistry with experimental data, enable a more rational and efficient design of novel Benzocaine N-Glucoside analogues.

Emerging Research Directions and Future Perspectives in Benzocaine N Glucoside Research

Development of Novel and Sustainable Synthetic Routes for Complex N-Glucosides

The synthesis of N-glucosides, while established, is undergoing a transformation towards more efficient and environmentally friendly methods. Traditional chemical synthesis often requires numerous protection and deprotection steps, leading to lower yields and significant waste. rsc.org To address these limitations, researchers are focusing on several key areas:

Enzymatic Synthesis: The use of enzymes, such as glycosyltransferases, offers a powerful and "greener" alternative to conventional chemical methods. nih.gov These biocatalysts are highly regio- and stereoselective, allowing for the precise formation of glycosidic bonds under mild reaction conditions. mdpi.com This approach minimizes the need for protecting groups and often leads to higher yields with fewer byproducts. mdpi.com

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. mdpi.combeilstein-journals.org Mechanochemistry has been successfully applied to the synthesis of O-glycosides and is an emerging technique for N-glucoside formation. beilstein-journals.org By eliminating the need for bulk solvents, this method significantly reduces chemical waste and can lead to faster reaction times. acs.org

Flow Chemistry: Continuous-flow synthesis in microreactors is gaining traction as a method for glycosylation reactions. unimi.itthieme-connect.de This technology offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved reproducibility and scalability. thieme-connect.devapourtec.com Flow chemistry can also enhance the safety of handling hazardous reagents and allows for the integration of in-line monitoring techniques. thieme-connect.de

Synthesis MethodKey AdvantagesChallenges
Enzymatic Synthesis High regio- and stereoselectivity, mild reaction conditions, reduced waste. rsc.orgnih.govmdpi.comEnzyme availability and stability, substrate scope limitations. rsc.org
Mechanochemical Synthesis Solvent-free, reduced waste, potentially faster reaction times. mdpi.combeilstein-journals.orgScalability, monitoring reaction progress can be difficult.
Flow Chemistry Precise reaction control, enhanced safety, improved scalability and reproducibility. unimi.itthieme-connect.devapourtec.comInitial setup costs, potential for channel clogging.

Advanced In Situ Spectroscopic Monitoring of N-Glycosylation Reaction Mechanisms

A deeper understanding of the mechanisms of N-glycosylation reactions is crucial for optimizing synthetic routes and improving yields. Advanced in situ spectroscopic techniques allow researchers to monitor these reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and the formation of the glycosidic bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for characterizing the structure and conformation of glycans and glycoconjugates. nih.govcreative-biolabs.com It can be used to study transient interactions between molecules, making it ideal for monitoring the progress of glycosylation reactions and identifying key intermediates. nih.gov Recent advancements have enabled the characterization of glycans on intact proteins, offering a non-destructive method for analysis. mdpi.com

Integration of Artificial Intelligence and Machine Learning in N-Glucoside Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. In the field of N-glucosides, these computational approaches are being used to predict reaction outcomes and guide the design of novel compounds.

Predicting the stereochemical outcome of glycosylation reactions is a significant challenge due to the numerous factors that can influence the reaction. nih.gov Machine learning algorithms, such as random forest algorithms, can be trained on large datasets of known glycosylation reactions to predict the stereoselectivity of new reactions with a high degree of accuracy. nih.govresearchgate.net These models can take into account various parameters, including the nature of the glycosyl donor and acceptor, the catalyst, the solvent, and the temperature. nih.gov

Furthermore, deep learning-based approaches are being developed to predict N-linked glycosylation sites in proteins. mdpi.com These models can analyze protein sequences and structural features to identify potential sites for glycosylation, which can aid in the design of new glycoconjugates. mdpi.com The use of AI and ML has the potential to significantly accelerate the discovery and development of new N-glucosides with desired properties.

AI/ML ApplicationDescriptionPotential Impact
Predicting Stereoselectivity Machine learning models are trained on reaction data to predict the stereochemical outcome of glycosylation reactions. nih.govresearchgate.netAccelerates the optimization of synthetic routes and reduces the need for extensive experimental screening.
Predicting Glycosylation Sites Deep learning algorithms analyze protein sequences to identify potential N-linked glycosylation sites. mdpi.comuic.eduGuides the design of novel glycoproteins and glycoconjugates with specific properties.
Hybrid Modeling Combining kinetic models with artificial neural networks to predict site-specific glycoform distributions. imperial.ac.ukEnables more accurate predictions of glycosylation outcomes in complex biological systems.

Applications in Glycoconjugate Chemistry and Materials Science (non-clinical)

The unique structural features of N-glucosides make them attractive building blocks for the development of novel materials and glycoconjugates with a wide range of non-clinical applications.

In glycoconjugate chemistry, N-glucosides can be incorporated into larger molecules to modify their properties. For example, the attachment of N-acetylglucosamine residues to various compounds is an important modification that can influence their activity. acs.org Enzymatic synthesis provides a powerful tool for creating these complex glycoconjugates with high precision. acs.org

In materials science, the self-assembly properties of N-glucosides are being explored for the creation of new materials. For instance, mechanochemical "click" reactions have been used to synthesize carbohydrate-based triazole-linked self-assembling materials. mdpi.com These materials can form various nanostructures, such as fibers and gels, with potential applications in areas like nanotechnology and biomaterials.

Exploration of New Enzymatic Systems for Efficient N-Glycosylation and Deglycosylation

The discovery and engineering of new enzymes are expanding the toolbox for the synthesis and modification of N-glucosides. Researchers are actively exploring a diverse range of enzymes to improve the efficiency and scope of N-glycosylation and to enable precise deglycosylation.

Glycosyltransferases (GTs): These enzymes are key to the synthesis of glycosides. buct.edu.cn They catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.com Scientists are exploring the substrate promiscuity of different GTs to synthesize a wider variety of N-glucosides. buct.edu.cn Rational mutagenesis and directed evolution are also being used to engineer GTs with improved activity and altered substrate specificity. beilstein-journals.org

Glycoside Hydrolases (GHs): These enzymes catalyze the cleavage of glycosidic bonds and are essential for deglycosylation. cazypedia.orgwikipedia.org Different GHs exhibit specificity for different types of glycosidic linkages. sigmaaldrich.comresearchgate.net For example, Peptide-N-Glycosidase F (PNGase F) is a widely used enzyme for removing N-linked glycans. sigmaaldrich.comacs.org The sequential use of various exoglycosidases and endoglycosidases allows for the controlled removal of specific sugar residues or entire glycan chains. sigmaaldrich.com Engineered GHs, known as glycosynthases and transglycosidases, can also be used to form glycosidic bonds under certain conditions. rsc.orgbeilstein-journals.org

Enzyme ClassPrimary FunctionResearch Focus
Glycosyltransferases (GTs) Formation of glycosidic bonds. buct.edu.cnExploring substrate scope, improving catalytic efficiency through protein engineering. buct.edu.cnbeilstein-journals.org
Glycoside Hydrolases (GHs) Cleavage of glycosidic bonds. cazypedia.orgCharacterizing specificity for controlled deglycosylation, engineering for synthetic applications (glycosynthases). beilstein-journals.orgsigmaaldrich.com
Peptide-N-Glycosidase F (PNGase F) Removal of N-linked glycans. sigmaaldrich.comacs.orgApplication in glycoproteomic analysis and protein characterization.
Endoglycosidases (e.g., Endo H, Endo F) Cleavage within the glycan chain. sigmaaldrich.comcreative-biolabs.comDeglycosylation of native proteins and structural analysis. sigmaaldrich.comnih.gov

Targeted Research into Specific Biochemical Pathways Involving N-Glucosides (mechanistic, non-clinical)

To fully understand the roles of N-glucosides, researchers are investigating the biochemical pathways involved in their synthesis and degradation from a mechanistic perspective. This non-clinical research focuses on elucidating the fundamental processes that govern the fate of these molecules in biological systems.

Studies on cytokinin N-glucosides in plants, for example, have identified specific glucosyltransferases (UGT76C1 and UGT76C2 in Arabidopsis) responsible for their formation. frontiersin.org Research is ongoing to understand how these enzymes are regulated and how they contribute to maintaining hormone homeostasis. frontiersin.org

The metabolic stability of N-glucosides is another area of active investigation. While some N-glucosides are considered stable end-products, others can be converted back to their aglycone forms. nih.gov The enzymes responsible for the cleavage of N-glucosidic bonds are not as well characterized as those for O-glucosides, and identifying and characterizing these enzymes is a key research goal. nih.gov Mechanistic studies on glycoside hydrolases provide fundamental insights into how these enzymes recognize and cleave glycosidic bonds, which is crucial for understanding the degradation pathways of N-glucosides. sfu.casfu.ca

Q & A

Q. How should researchers address conflicting findings in thermal stability studies of benzocaine formulations?

  • Methodological Answer : Replicate experiments with standardized excipient ratios (e.g., 1:1 benzocaine:Syloid® silica) and control humidity/temperature. Conflicting MWDTA profiles may arise from polymorphic variations, requiring XRPD for crystal structure validation .

Q. What frameworks guide the evaluation of novel benzocaine derivatives for ethical and clinical relevance?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope. For example, compare glucoside derivatives to lidocaine in in vitro pain models while assessing outcomes like IC50 and cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.